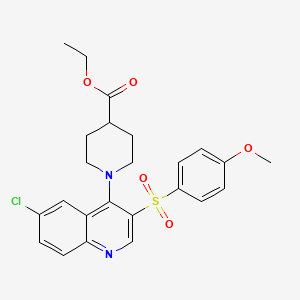
Ethyl 1-(6-chloro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-yl)piperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , Ethyl 1-(6-chloro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-yl)piperidine-4-carboxylate, is a chemically synthesized molecule that appears to be a derivative of quinolinone compounds. Although the provided papers do not directly discuss this specific compound, they do provide insight into the broader category of quinolinone derivatives and their potential biological activities. For instance, the first paper discusses the synthesis of various ethyl quinolin-4-one-3-carboxylates with different substituents, which suggests a chemical relationship and possible similarities in synthesis methods and biological activities .
Synthesis Analysis
The synthesis of related compounds, such as those described in the first paper, involves the introduction of different substituents into the quinolinone ring system . This process likely involves multi-step organic reactions, including the formation of the quinolinone core, followed by functionalization at specific positions on the ring. The synthesis of the compound would similarly require careful planning to introduce the piperidine and sulfonyl groups at the appropriate positions on the quinolinone ring.
Molecular Structure Analysis
The molecular structure of Ethyl 1-(6-chloro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-yl)piperidine-4-carboxylate would be characterized by the presence of a quinolinone core, a piperidine ring, and a sulfonyl group attached to a methoxyphenyl moiety. The spatial arrangement of these groups and the overall three-dimensional conformation of the molecule would be critical in determining its reactivity and interaction with biological targets.
Chemical Reactions Analysis
While the second paper does not directly address the reactions of the specific compound , it does provide insight into the reactivity of related ethyl pyridine carboxylates with various nucleophiles . This suggests that the compound may also undergo reactions with nucleophiles, potentially leading to the formation of new derivatives with different biological properties. The presence of the chloro and sulfonyl groups in particular may make the compound amenable to nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of Ethyl 1-(6-chloro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-yl)piperidine-4-carboxylate would be influenced by its molecular structure. The compound is likely to be a solid at room temperature, with specific melting and boiling points that could be determined experimentally. Its solubility in various solvents would depend on the polarity and hydrogen bonding capacity of the molecule. The presence of the sulfonyl group could increase its acidity, while the chloro group could affect its reactivity in substitution reactions.
科学的研究の応用
Chemical Synthesis and Modification
Research has focused on the synthesis and modification of ethyl 1-(6-chloro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-yl)piperidine-4-carboxylate and related compounds, demonstrating their versatility in chemical reactions. For instance, Mizuno et al. (2006) developed efficient syntheses for metabolites of a similar compound, showcasing the use of methanesulfonyl as a protective group to achieve high yields in Friedel–Crafts reactions (Mizuno et al., 2006). Similarly, Bänziger et al. (2002) explored the solvent's influence on the regioselectivity of sulfoxide thermolysis in β-amino-α-sulfinyl esters, highlighting the compound's reactivity and potential for generating diverse molecular structures (Bänziger, Klein, & Rihs, 2002).
Anticancer Potential
A study by Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as anticancer agents. The compounds showed promising IC50 values against cancer cell lines, indicating their potential as anticancer agents and necessitating further in vivo studies to confirm therapeutic utility (Rehman et al., 2018).
Antimicrobial and Antifungal Activities
The synthesis of new compounds with potential biological activities has been a significant area of research. Faty et al. (2010) reported on the antimicrobial activity of new compounds derived from ethyl 2-amino-4-methyl-5-phenyl thiophene carboxylate, demonstrating antibacterial and antifungal properties (Faty, Hussein, & Youssef, 2010).
Anti-Tuberculosis Activity
Jaso et al. (2005) synthesized quinoxaline-2-carboxylate 1,4-dioxide derivatives, evaluating them for antituberculosis activity. The study found that certain substituents significantly affect in vitro activity, providing insights into the design of new antituberculosis agents (Jaso, Zarranz, Aldana, & Monge, 2005).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the search results1. It’s important to handle all chemical compounds with appropriate safety measures.
将来の方向性
The future directions or potential applications of this compound are not specified in the search results. Further research and studies are needed to explore its potential uses.
Please note that this analysis is based on the information available from the search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.
特性
IUPAC Name |
ethyl 1-[6-chloro-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O5S/c1-3-32-24(28)16-10-12-27(13-11-16)23-20-14-17(25)4-9-21(20)26-15-22(23)33(29,30)19-7-5-18(31-2)6-8-19/h4-9,14-16H,3,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDQODRPYPPBCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(6-chloro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-yl)piperidine-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2528435.png)
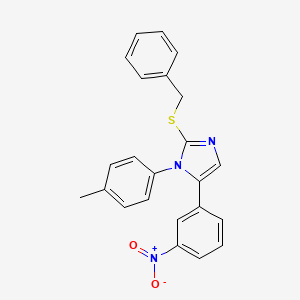
![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 4-methylbenzenesulfonate](/img/structure/B2528438.png)
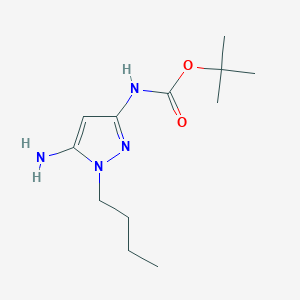
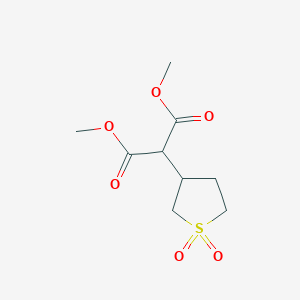
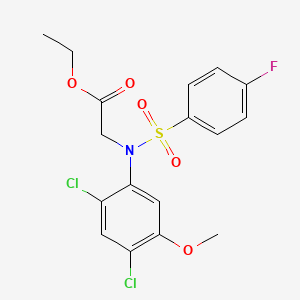
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2528443.png)
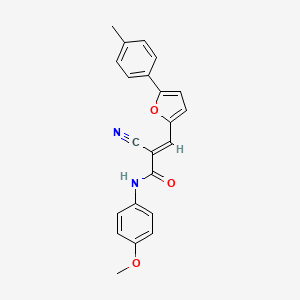
![4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2528446.png)
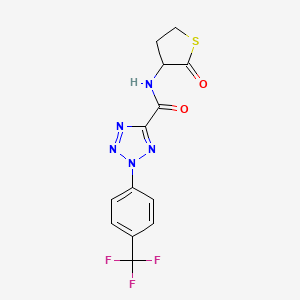
![4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2528449.png)
![(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2528450.png)
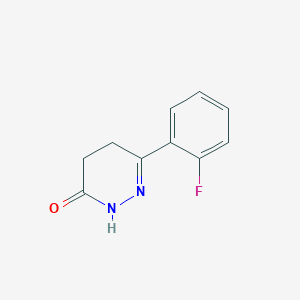
![1-(m-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2528452.png)